1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Overview
Description
1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C18H12N2O2S and its molecular weight is 320.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity :
- The compound has been involved in the synthesis of pyrazoles and thieno[2,3-c]pyrazoles showing in vitro antibacterial and antifungal activity, suggesting its utility in developing antimicrobial agents (Bakhite, Geies, & El-Kashef, 2000).
Synthesis of Derivatives :
- It's been used in synthesizing various N-substituted and N, N-disubstituted pyrazole derivatives, which have applications in medicinal chemistry and as potential therapeutic agents (Korkusuz & Yıldırım, 2010).
Carbonic Anhydrase Inhibition :
- Derivatives of this compound have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, suggesting its potential in designing inhibitors for various diseases like glaucoma, epilepsy, and mountain sickness (Bülbül et al., 2008).
Antidiabetic Activity :
- Some synthesized derivatives of this compound were investigated for their efficiency as α-amylase and α-glucosidase inhibiting agents, showing potential antidiabetic properties (Biointerface Research in Applied Chemistry, 2020).
Antimicrobial and Antioxidant Activity :
- Certain derivatives were found to exhibit antimicrobial and antioxidant activity, highlighting the compound's versatility in pharmaceutical applications (Umesha, Rai, & Harish Nayaka, 2009).
Synthesis of Heterocyclic Compounds :
- It has been used to create a variety of heterocyclic compounds with potential biological activity, including antimicrobial properties (Aly, 2016).
Properties
IUPAC Name |
1,3-diphenylthieno[2,3-c]pyrazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S/c21-18(22)15-11-14-16(12-7-3-1-4-8-12)19-20(17(14)23-15)13-9-5-2-6-10-13/h1-11H,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJZDECKWXIBAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C=C(S3)C(=O)O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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